molecular formula C7H10N2O3 B12993980 1-Oxo-2,5-diazaspiro[3.4]octane-6-carboxylic acid

1-Oxo-2,5-diazaspiro[3.4]octane-6-carboxylic acid

Cat. No.: B12993980
M. Wt: 170.17 g/mol
InChI Key: XKISJVIJHTZNQO-UHFFFAOYSA-N
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Description

1-Oxo-2,5-diazaspiro[34]octane-6-carboxylic acid is a unique chemical compound characterized by its spirocyclic structure, which includes a diazaspiro core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxo-2,5-diazaspiro[3.4]octane-6-carboxylic acid typically involves the reaction of hydrazine derivatives with cyclic ketones. One common method includes the cyclization of hydrazine with a suitable ketone under controlled conditions to form the spirocyclic structure . The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Oxo-2,5-diazaspiro[3.4]octane-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 1-Oxo-2,5-diazaspiro[3.4]octane-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

  • 1-Oxa-6-azaspiro[2.5]octane-6-carboxylic acid benzyl ester
  • tert-Butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate
  • 2,5-Diazaspiro[3.4]octane-2-carboxylic acid, 1,1-dimethylethyl ester

Comparison: Compared to these similar compounds, 1-Oxo-2,5-diazaspiro[3.4]octane-6-carboxylic acid stands out due to its unique spirocyclic structure and the presence of both oxo and carboxylic acid functional groups.

Properties

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

3-oxo-2,5-diazaspiro[3.4]octane-6-carboxylic acid

InChI

InChI=1S/C7H10N2O3/c10-5(11)4-1-2-7(9-4)3-8-6(7)12/h4,9H,1-3H2,(H,8,12)(H,10,11)

InChI Key

XKISJVIJHTZNQO-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CNC2=O)NC1C(=O)O

Origin of Product

United States

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